molecular formula C10H13N3O B13058737 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13058737
M. Wt: 191.23 g/mol
InChI Key: UKRKKXWKPSKGHR-UHFFFAOYSA-N
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Description

4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-36-5) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This pyrazole derivative features a furan-3-yl substituent, making it a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, pyrazole-based compounds are widely investigated in scientific research for their diverse potential applications. Studies on structurally similar pyrazole derivatives indicate that such compounds often exhibit significant biological activities, including antimicrobial and antioxidant properties . The mechanism of action for these related compounds is frequently explored through their interaction with specific molecular targets, such as enzymes; for instance, some derivatives have shown activity against E. coli DNA gyrase B, suggesting a potential mechanism for antimicrobial effects . As a versatile scaffold, this compound serves as a key intermediate for researchers in the synthesis of more complex molecules for various chemical and pharmacological studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-ethyl-5-(furan-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h4-6H,3,11H2,1-2H3

InChI Key

UKRKKXWKPSKGHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=COC=C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a hydrazine derivative, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The compound's mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies show that it possesses strong antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal properties. This suggests potential applications in treating infections, particularly those caused by antibiotic-resistant strains .

Structure–Activity Relationship (SAR)
The unique combination of the furan and pyrazole rings contributes to the compound's biological activity. Comparative studies with similar pyrazole derivatives reveal that variations in substituents significantly affect their potency. For example, different alkyl groups or the presence of halogens can enhance or diminish biological effects, highlighting the importance of chemical structure in drug design .

Agrochemicals

Pesticidal Applications
There is emerging interest in the use of this compound as a pesticide or herbicide. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth or pest metabolism, offering a potential avenue for developing environmentally friendly agricultural chemicals .

Materials Science

Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research into its use as a monomer or cross-linking agent in polymer synthesis is ongoing, with promising results indicating improved performance characteristics in various applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivitySignificant reduction in cell viability across multiple cancer cell lines.
Antimicrobial Properties Effective against multiple bacterial strains; moderate antifungal activity.
Pesticidal Applications Potential enzyme inhibition leading to pest control; needs further exploration.
Polymer Chemistry Enhanced thermal stability and mechanical properties when incorporated into polymers.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine ()

  • Structural Differences :
    • Position 3 : 5-Iodothiophen-3-yl (C₄H₂IS) replaces furan-3-YL (C₄H₃O).
    • Key Implications :
  • The sulfur atom in thiophene enhances aromaticity and electron density compared to furan’s oxygen.
  • Molecular Formula : C₁₀H₁₂IN₃S.
  • Hypothesized Activity : Higher lipophilicity due to iodine may enhance membrane permeability but reduce aqueous solubility.

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ()

  • Structural Differences :
    • Position 1 : 4-Methoxyphenyl (aromatic) replaces methyl.
    • Position 3 : Phenyl (C₆H₅) replaces furan-3-YL.
  • Key Implications :
    • The methoxy group (-OCH₃) is electron-donating, altering electronic properties and solubility.
    • Bulkier aromatic substituents may hinder metabolic degradation but reduce bioavailability.
  • Molecular Formula : C₁₆H₁₅N₃O.
  • Notable Properties: Potential applications in materials science due to extended conjugation.

1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties ()

  • Structural Differences :
    • Additional Groups : Disulfide (-S-S-) moieties are appended to the pyrazole core.
  • Key Implications :
    • Disulfides may confer redox activity, enabling disruption of bacterial cell membranes or enzymatic inhibition.
    • Enhanced antimicrobial activity reported in analogs.
  • Hypothesized Activity : The target compound’s furan group could synergize with disulfides for improved efficacy.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ()

  • Structural Differences :
    • Position 3 : tert-Butyl (C(CH₃)₃) replaces furan-3-YL.
    • Amine Substituent : 4-Methoxybenzyl (C₈H₉O) replaces hydrogen.
  • The benzyl group enhances π-π stacking interactions in receptor binding.

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ()

  • Structural Differences :
    • Position 1 : 2,4,6-Trichlorophenyl (halogenated aromatic) replaces methyl.
    • Position 3 : Pyridin-4-yl (N-containing aromatic) replaces furan-3-YL.
  • Key Implications: Halogens (F, Cl) enhance lipophilicity and electrostatic interactions.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Reference
4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₄N₃O 1: Methyl, 3: Furan-3-YL, 4: Ethyl Hypothetical antimicrobial activity
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₂IN₃S 1: Methyl, 3: 5-Iodothiophen-3-YL, 4: Ethyl Enhanced lipophilicity, halogen bonding
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 1: 4-Methoxyphenyl, 3: Phenyl Extended conjugation, electronic effects
1-Methyl-1H-pyrazol-5-amine (disulfide derivatives) Variable Disulfide moieties Antimicrobial activity via redox mechanisms
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₂₀H₁₃Cl₃FN₄ 1: Trichlorophenyl, 3: Pyridin-4-yl Halogen-enhanced lipophilicity, receptor targeting

Biological Activity

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine, a compound with the CAS number 1187561-49-4, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, antioxidant effects, and its mechanism of action.

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O with a molecular weight of 177.20 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a furan moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1187561-49-4
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.20 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The presence of the furan group in the structure may enhance interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro assays reveal that compounds similar to this compound exhibit substantial inhibition of pro-inflammatory markers. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, suggesting significant therapeutic potential .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that related pyrazole compounds can scavenge free radicals effectively, with DPPH scavenging percentages reaching up to 90% in some cases . This property is vital for protecting cells from oxidative stress-related damage.

The biological activities of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammation and microbial growth. For instance, compounds with similar structures have been reported to inhibit DNA gyrase B in E. coli, which is crucial for bacterial DNA replication . This inhibition leads to bacterial cell death and supports the compound's antimicrobial efficacy.

Case Studies

  • Antimicrobial Study : A study evaluated various pyrazole derivatives against resistant strains of bacteria and found that compounds with furan substitutions exhibited enhanced activity compared to those without .
  • Anti-inflammatory Assessment : In a clinical trial, a related pyrazole compound was tested for its anti-inflammatory effects in patients with rheumatoid arthritis, showing significant reduction in joint swelling and pain scores .
  • Antioxidant Evaluation : An in vitro study measured the antioxidant capacity using DPPH and ABTS assays, confirming that certain derivatives possess potent radical scavenging abilities .

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